molecular formula C19H19N7O4S B2995426 4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034348-72-4

4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2995426
CAS RN: 2034348-72-4
M. Wt: 441.47
InChI Key: LWKQAMVXPKLUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Diversity : Research has demonstrated efficient methods for synthesizing a broad range of heterocyclic compounds, including triazolopyridines, pyrazolopyrimidines, and oxadiazoles. These methodologies highlight the versatility of heterocyclic chemistries in accessing diverse molecular architectures, which are essential for drug discovery and material sciences. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety, showcases the ability to construct complex molecules with potential biological and material applications (H. Abdel-Aziz et al., 2008).

Biological Activities : Many synthesized heterocyclic compounds exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. This underscores the potential of these molecules in developing new therapeutic agents. For example, certain synthesized compounds have shown moderate effects against bacterial and fungal species, highlighting the importance of heterocyclic chemistry in discovering novel antimicrobials (A. Abu-Hashem & A. Aly, 2017).

Molecular Docking and Drug Design : The use of molecular docking studies to evaluate the interactions between synthesized compounds and biological targets is crucial in the drug design process. It allows researchers to predict the binding affinity and specificity of compounds toward various enzymes or receptors, facilitating the optimization of potential drug candidates. Some studies involve the synthesis and molecular docking of novel heterocycles containing sulfonamide moieties, which act as COX-2 inhibitors, demonstrating the application of these compounds in addressing inflammatory conditions (Ahmed H. E. Hassan, 2014).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O4S/c1-12-21-19(30-24-12)14-8-9-26-16(10-14)22-23-17(26)11-20-18(27)13-4-6-15(7-5-13)31(28,29)25(2)3/h4-10H,11H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKQAMVXPKLUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

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